5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that contains a piperidine ring fused to a pyrazolo[4,3-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with a pyrazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, widely used in medicinal chemistry.
Pyrazole: A five-membered ring with two adjacent nitrogen atoms, known for its biological activity.
Pyridine: A six-membered ring with one nitrogen atom, commonly found in many pharmaceuticals.
Uniqueness
5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine is unique due to its fused ring structure, combining the properties of both piperidine and pyrazole moieties. This fusion can result in enhanced biological activity and specificity compared to its individual components.
Properties
CAS No. |
94220-44-7 |
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Molecular Formula |
C11H14N4 |
Molecular Weight |
202.26 g/mol |
IUPAC Name |
5-piperidin-1-yl-1H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C11H14N4/c1-2-6-15(7-3-1)11-5-4-9-10(13-11)8-12-14-9/h4-5,8H,1-3,6-7H2,(H,12,14) |
InChI Key |
XHBRQIQLBWECDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=C2)NN=C3 |
Origin of Product |
United States |
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